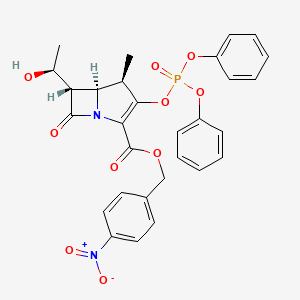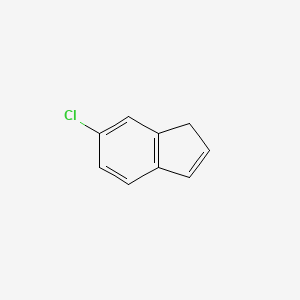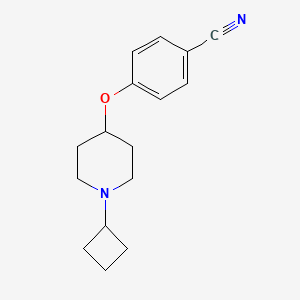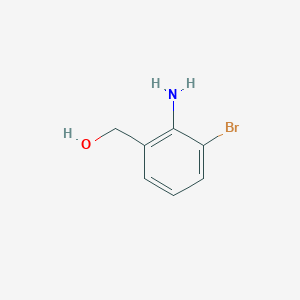
4-(2-chlorophenyl)-2-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-(2-chlorophenyl)-2-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chloro-2-chlorophenyl-1,2-dihydro-3H-pyrazol-3-one, is an organic compound belonging to the class of pyrazolones. It is a white crystalline solid with a melting point of 217-219°C. This compound has been the subject of scientific research due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar compounds, which helps in understanding the molecular structure, spectroscopic data, and biological effects. For instance, a study by Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related compound, providing insights into intramolecular charge transfer and molecular electrostatic potential (Viji et al., 2020).
Synthesis and Potential Anti-Cancer Properties
Pyrazole derivatives, including compounds structurally similar to the one , have been synthesized and analyzed for their potential anti-cancer properties. For example, Thomas et al. (2019) synthesized pyrazole compounds and proposed their negative response against human microsomal prostaglandin E synthase 1, indicating potential anti-cancer applications (Thomas et al., 2019).
Antimicrobial and Antioxidant Activities
Novel pyrazole derivatives have shown significant antitubercular and antioxidant activities. Prathap et al. (2014) synthesized a series of novel pyrazole derivatives and evaluated them for their antitubercular and antioxidant activities, indicating potential biomedical applications (Prathap et al., 2014).
Structural Characterization
The structural characterization of pyrazole compounds is crucial for understanding their properties and potential applications. Studies like the one by Kariuki et al. (2021) have synthesized and characterized similar compounds, providing insights into their molecular structure and crystallography (Kariuki et al., 2021).
Computational and Spectroscopic Analysis
Computational and spectroscopic analyses are vital in exploring the properties of such compounds. Sivakumar et al. (2021) conducted a conjugated experimental and theoretical vibrational study of a similar compound, revealing information about its molecular structure and stability (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-(3-chlorophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-4-3-5-11(8-10)19-15(20)13(9-18-19)12-6-1-2-7-14(12)17/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBWZTNHIQOXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-2-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)




![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole](/img/structure/B3036669.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)

![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)